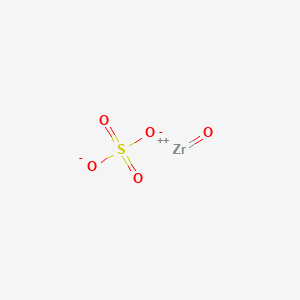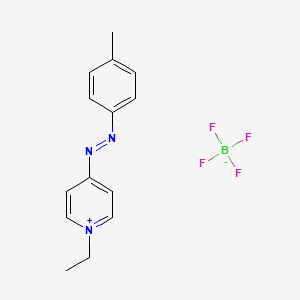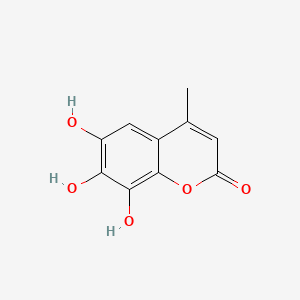![molecular formula C19H29NO4 B579305 1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol CAS No. 17117-07-6](/img/structure/B579305.png)
1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol typically involves multi-step organic reactions One common method includes the reaction of 2,6-dibromopyridine with ethoxycyclohexane under specific conditions to introduce the ethoxy groupThe final step involves the oxidation of the pyridine ring to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure conditions to ensure efficient production .
化学反応の分析
Types of Reactions
1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the hydroxy groups.
Substitution: The ethoxy and hydroxycyclohexyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with modified hydroxy groups .
科学的研究の応用
1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical products
作用機序
The mechanism of action of 1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 2,6-Diethoxy-4-hydroxycyclohexylpyridine
- 4-Methoxy-2,6-bis(1-hydroxycyclohexyl)pyridine
- 4-Ethoxy-2,6-dimethylpyridine 1-oxide
Uniqueness
1-[4-Ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol is unique due to its specific combination of functional groups and structural features.
特性
CAS番号 |
17117-07-6 |
|---|---|
分子式 |
C19H29NO4 |
分子量 |
335.444 |
IUPAC名 |
1-[4-ethoxy-6-(1-hydroxycyclohexyl)-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H29NO4/c1-2-24-15-13-16(18(21)9-5-3-6-10-18)20(23)17(14-15)19(22)11-7-4-8-12-19/h13-14,21-22H,2-12H2,1H3 |
InChIキー |
MHGFXVKRSXFMDJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=[N+](C(=C1)C2(CCCCC2)O)[O-])C3(CCCCC3)O |
同義語 |
4-Ethoxy-2,6-bis(1-hydroxycyclohexyl)pyridine 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5H-Pyrimido[4,5-b]azepine](/img/structure/B579230.png)
![[(E)-2-[oxido(propan-2-yloxy)phosphaniumyl]ethenyl]benzene](/img/structure/B579232.png)
![[[4-(Acetylamino)phenyl]methyl]penicillin](/img/structure/B579233.png)




![[(3S,8S,9R,10R,12R,13R,14R,17S)-12-benzoyloxy-17-[(1S)-1-benzoyloxyethyl]-8,14,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B579240.png)
![(3S,3aR,4R,8bR)-4-ethenyl-3,4,8-trimethyl-3,3a,5,8b-tetrahydrofuro[2,3-e][1]benzofuran-2-one](/img/structure/B579241.png)

